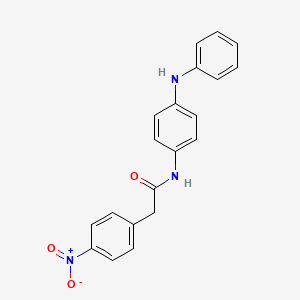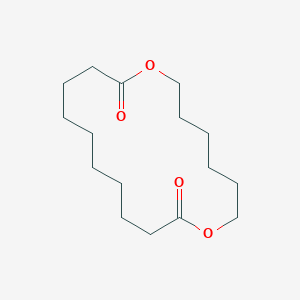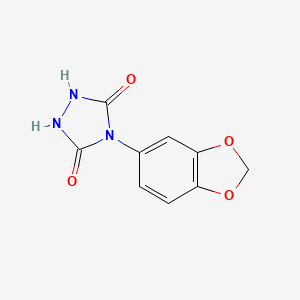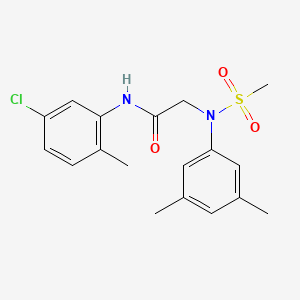
N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide
Vue d'ensemble
Description
N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide, commonly known as ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANA is a white crystalline solid with a molecular formula of C16H13N3O3 and a molecular weight of 295.29 g/mol.
Mécanisme D'action
The mechanism of action of ANA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ANA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. ANA has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation.
Biochemical and Physiological Effects
ANA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. ANA has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). ANA has also been shown to inhibit the growth of cancer cells in vitro, potentially through the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
ANA has several advantages for use in lab experiments, including its low toxicity and high solubility in organic solvents. However, ANA has some limitations, including its relatively low yield in the synthesis process and its limited stability in aqueous solutions.
Orientations Futures
There are several future directions for the study of ANA, including the development of new synthetic routes with higher yields and the investigation of its potential use as a herbicide. Additionally, further research is needed to fully understand the mechanism of action of ANA and its potential applications in medicine and material science.
Applications De Recherche Scientifique
ANA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ANA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. ANA has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, ANA has been studied for its potential use as a herbicide. ANA has been shown to inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
In material science, ANA has been studied for its potential use as a building block for the synthesis of new materials. ANA has been shown to have unique optical and electronic properties, making it a potential candidate for the development of new materials for use in electronics and photonics.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(14-15-6-12-19(13-7-15)23(25)26)22-18-10-8-17(9-11-18)21-16-4-2-1-3-5-16/h1-13,21H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCHUOXTWNURMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)

![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)
![2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4940195.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4940202.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4940212.png)